Casein kinase 1|A-IN-5

CK1δ inhibition kinase profiling neurodegeneration

Casein kinase 1|A-IN-5 (2-phenyl-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide; MW 336.3 g/mol) is a small-molecule inhibitor of the serine/threonine kinase Casein Kinase 1 (CK1), a family that phosphorylates substrates including β-catenin, PERIOD proteins, and tau. The compound belongs to the N-(benzothiazolyl)-2-phenylacetamide chemotype disclosed in patent US20150352082A1 and was optimized for CK1δ inhibition.

Molecular Formula C16H11F3N2OS
Molecular Weight 336.3 g/mol
Cat. No. B12395789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein kinase 1|A-IN-5
Molecular FormulaC16H11F3N2OS
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2OS/c17-16(18,19)11-6-7-12-13(9-11)23-15(20-12)21-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,22)
InChIKeyWYPGOAOLLLOOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase 1|A-IN-5 – Selective Benzothiazole Acetamide CK1δ Inhibitor for Neurodegeneration & Circadian Research Procurement


Casein kinase 1|A-IN-5 (2-phenyl-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide; MW 336.3 g/mol) is a small-molecule inhibitor of the serine/threonine kinase Casein Kinase 1 (CK1), a family that phosphorylates substrates including β-catenin, PERIOD proteins, and tau [1]. The compound belongs to the N-(benzothiazolyl)-2-phenylacetamide chemotype disclosed in patent US20150352082A1 and was optimized for CK1δ inhibition [2]. Its primary reported activity is an IC50 of 47 nM against human recombinant CK1δ, as catalogued in BindingDB from a 2014 Journal of Medicinal Chemistry study [3]. The molecule is supplied by multiple vendors exclusively for research use and is not intended for human therapeutic application.

Why Generic CK1 Inhibitor Substitution Fails: Isoform Selectivity and Scaffold-Dependent Potency Differences in Casein Kinase 1|A-IN-5 Procurement


The CK1 family comprises at least six isoforms (α, α2, γ1, γ2, γ3, δ, ε) with distinct tissue expression, substrate preferences, and disease linkages [1]. Broad-spectrum CK1 inhibitors such as D4476 exhibit multi-kinase off-target activity (CK1 IC50 = 0.3 μM, ALK5 IC50 = 0.5 μM, p38α MAPK IC50 = 5.8 μM), which complicates mechanistic deconvolution [2]. In contrast, Casein kinase 1|A-IN-5 was designed within a focused N-(benzothiazolyl)-2-phenylacetamide series where subtle aryl substitutions on the phenyl ring dramatically alter isoform potency [3]. Simple interchange with a structurally related analog—e.g., a 4-chlorophenyl or 4-methoxyphenyl congener—can shift CK1δ IC50 values by an order of magnitude or more, undermining experimental reproducibility in circadian biology, Wnt signaling, or TDP-43 phosphorylation assays.

Casein Kinase 1|A-IN-5 Quantitative Differentiation Evidence: Potency, Selectivity & Comparator Data for Procurement Decisions


CK1δ Inhibitory Potency of Casein Kinase 1|A-IN-5 vs. Broad-Spectrum Reference Inhibitor D4476

Casein kinase 1|A-IN-5 demonstrates an IC50 of 47 nM against human recombinant CK1δ in a Kinase-Glo assay using casein as substrate after 60 minutes [1]. This represents an approximately 6.4-fold improvement in potency relative to the widely used reference inhibitor D4476, which exhibits an IC50 of 300 nM (0.3 μM) for CK1 under comparable in vitro conditions at 0.1 mM ATP [2]. The comparison is cross-study and conditions differ in ATP concentration and isoform specification (CK1δ vs. generic CK1), which must be considered when interpreting the magnitude of differentiation.

CK1δ inhibition kinase profiling neurodegeneration

Scaffold-Based Differentiation: Phenyl Ring Substitution Dictates CK1δ Potency Within the Benzothiazole Acetamide Series

Casein kinase 1|A-IN-5 features an unsubstituted phenyl ring at the acetamide position. Within the N-(benzothiazolyl)-2-phenylacetamide series, the identity and position of aryl substituents profoundly affect CK1δ inhibitory potency, with IC50 values spanning from low nanomolar to micromolar ranges across closely related analogs [1]. The parent compound (R = H, as in Casein kinase 1|A-IN-5) serves as the baseline scaffold from which substituted derivatives (e.g., 4-Cl, 4-OMe, 3-Cl, 2-Cl) were optimized. Although exact comparative IC50 values for all analogs are not publicly tabulated in accessible sources, the patent literature explicitly claims that CK1 inhibitory activity varies with aryl substitution pattern [2].

structure-activity relationship CK1δ selectivity benzothiazole acetamide

Therapeutic Indication Differentiation: ALS and TDP-43 Pathology Linkage of the Benzothiazole Acetamide Series

The benzothiazole acetamide series encompassing Casein kinase 1|A-IN-5 was discovered through a chemical genetic screen for compounds that prevent TDP-43 aggregation and phosphorylation, a hallmark pathology of amyotrophic lateral sclerosis (ALS) [1]. The series demonstrated the ability to inhibit CK1-dependent TDP-43 phosphorylation in cellular models, a mechanism not shared by all CK1 inhibitors [1]. While D4476 also inhibits CK1, it has not been specifically characterized in TDP-43 models. This disease-model anchoring provides a specific application context for procurement not offered by generic CK1 inhibitors.

amyotrophic lateral sclerosis TDP-43 neuroprotection

Optimal Research Applications of Casein Kinase 1|A-IN-5 Based on Quantitative Differentiation Evidence


CK1δ-Dependent TDP-43 Phosphorylation Studies in ALS Models

Casein kinase 1|A-IN-5 is most appropriately deployed in experiments investigating CK1δ-mediated TDP-43 hyperphosphorylation and aggregation, based on the benzothiazole acetamide series' original discovery in a TDP-43-targeted chemical genetic screen [1]. The 47 nM CK1δ IC50 supports use at low nanomolar concentrations where isoform selectivity is plausible, though researchers should empirically determine cellular EC50 and verify target engagement via phospho-TDP-43 immunoblotting.

Circadian Rhythm Modulation via CK1δ/ε Inhibition

CK1δ and CK1ε are core regulators of circadian period length through phosphorylation of PERIOD proteins. Casein kinase 1|A-IN-5, with its CK1δ IC50 of 47 nM [2], can serve as a tool compound for circadian biology studies, particularly in cellular assays using luciferase-based PER2::LUC reporters. The compound's potency advantage over D4476 (IC50 300 nM) may permit more precise titration of CK1δ activity.

Wnt/β-Catenin Signaling Pathway Dissection

CK1α phosphorylates β-catenin at Ser45, priming it for degradation. While Casein kinase 1|A-IN-5 is primarily characterized against CK1δ, the benzothiazole acetamide scaffold may exhibit activity against CK1α [3]. Wnt researchers should verify isoform selectivity in their system before using this compound for CK1α-specific questions, but it may serve as a useful comparator to D4476 and other CK1 inhibitors in pathway epistasis experiments.

Kinase Selectivity Panel Benchmarking for CK1 Inhibitor Development

Medicinal chemistry teams developing next-generation CK1 inhibitors can use Casein kinase 1|A-IN-5 as a reference compound representing the unsubstituted phenyl baseline of the benzothiazole acetamide series. Its SAR context enables rational comparison of newly synthesized analogs, where potency shifts relative to the 47 nM baseline inform optimization strategies. Procurement for this purpose requires high-purity material (>95%) with independent analytical certification.

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